An In-depth Technical Guide to (+)-15-epi Cloprostenol: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to (+)-15-epi Cloprostenol: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (+)-15-epi Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α. This document is intended for researchers, scientists, and drug development professionals working with prostaglandins (B1171923) and related compounds.
Chemical Structure and Properties
(+)-15-epi Cloprostenol is the (15S)-epimer of Cloprostenol, a potent agonist of the prostaglandin F2α (FP) receptor. The change in stereochemistry at the C-15 position significantly impacts its biological activity.
| Identifier | Value |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid[1] |
| CAS Number | 54276-22-1[1][2][3][4] |
| Molecular Formula | C22H29ClO6[2][3][4] |
| Molecular Weight | 424.9 g/mol [2][4] |
| SMILES String | C1--INVALID-LINK--/C=C/--INVALID-LINK--Cl)O)C/C=CCCC(=O)O">C@@HO[1] |
| InChI Key | VJGGHXVGBSZVMZ-HBWANGNJSA-N[1][2][3] |
| Appearance | Liquid[2] |
| Purity | ≥98%[5][6] |
| Solubility | Soluble in ethanol, DMF, and DMSO[2][3] |
| Storage | Store at -20°C[3] |
Spectroscopic Data
Synthesis of (+)-15-epi Cloprostenol
The total synthesis of prostaglandins, including Cloprostenol and its epimers, is most famously achieved through the Corey lactone synthesis . This versatile and stereocontrolled route allows for the construction of the complex cyclopentane (B165970) core with the correct stereochemistry, followed by the elaboration of the α and ω side chains. While a specific detailed protocol for the synthesis of the (+)-15-epi epimer is not widely published, the following represents a plausible and detailed workflow based on the established Corey synthesis.
Experimental Workflow: Corey Synthesis of Prostaglandins
Caption: Generalized workflow for the synthesis of (+)-15-epi Cloprostenol via the Corey lactone.
Detailed Methodologies
1. Corey Lactone Synthesis: The synthesis begins with a Diels-Alder reaction between a substituted cyclopentadiene (B3395910) and a ketene equivalent to form a bicyclic ketone. This is followed by a Baeyer-Villiger oxidation to introduce the lactone functionality. Subsequent steps involve hydrolysis, iodolactonization to set the stereochemistry of the hydroxyl groups on the cyclopentane ring, reductive deiodination, and protection of the hydroxyl groups to yield the key intermediate, the Corey lactone.
2. Omega (ω) Side Chain Installation: The primary alcohol of the Corey lactone is oxidized to an aldehyde. A Horner-Wadsworth-Emmons reaction with the appropriate phosphonate ylide corresponding to the ω-side chain of Cloprostenol (containing the m-chlorophenoxy group) is then performed to introduce the enone system. Crucially, for the synthesis of the 15-epi isomer, the resulting C-15 ketone must be stereoselectively reduced to the (S)-alcohol. This can be achieved using specific chiral reducing agents.
3. Alpha (α) Side Chain Installation and Final Product Formation: The lactone is reduced to a lactol (a hemiacetal). A Wittig reaction with the appropriate phosphonium ylide of the α-side chain (a five-carbon chain with a terminal carboxylate or its ester) is then carried out. Finally, removal of the protecting groups from the hydroxyl functions and, if necessary, saponification of the ester on the α-chain yields (+)-15-epi Cloprostenol.
Biological Activity and Signaling Pathway
(+)-15-epi Cloprostenol is a synthetic analog of prostaglandin F2α and acts as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). However, it is important to note that it is the 15(S)-epimer and is reported to be significantly less active than its 15(R)-epimer, Cloprostenol.
FP Receptor Signaling Pathway
Upon binding of an agonist like (+)-15-epi Cloprostenol, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade.
Caption: Signaling pathway of the Prostaglandin F (FP) Receptor.
The activated Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, such as smooth muscle contraction and changes in gene expression.
Experimental Protocols for Biological Characterization
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
To differentiate and quantify (+)-15-epi Cloprostenol from its other stereoisomers, a chiral HPLC method is essential.
Methodology:
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Column: A chiral stationary phase, such as a Chiralcel OD-RH column, is typically used.
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Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium dihydrogenphosphate) at a specific pH is employed.
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Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm or 275 nm for compounds with a phenyl group.
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Quantification: The concentration of each enantiomer is determined by integrating the peak area and comparing it to a standard curve.
FP Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of (+)-15-epi Cloprostenol for the FP receptor.
Methodology:
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Membrane Preparation: Membranes expressing the human FP receptor are prepared from a suitable cell line (e.g., HEK293 cells).
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Assay Setup: In a multi-well plate, the membranes are incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled competitor, (+)-15-epi Cloprostenol.
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Incubation: The plate is incubated to allow the binding to reach equilibrium.
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Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
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Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of (+)-15-epi Cloprostenol to activate the FP receptor and trigger a downstream signaling event.
Methodology:
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Cell Culture and Dye Loading: Cells expressing the FP receptor are cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Agonist Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of (+)-15-epi Cloprostenol to the wells.
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Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader with kinetic reading capabilities.
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Data Analysis: The increase in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined.
Conclusion
(+)-15-epi Cloprostenol is a structurally defined synthetic prostaglandin analog that acts as a weak agonist at the FP receptor. Its synthesis is achievable through the well-established Corey lactone methodology, with a key stereoselective reduction step to establish the (15S) configuration. The biological characterization of this compound relies on a combination of analytical techniques to ensure stereochemical purity and functional assays to determine its potency and efficacy at the FP receptor. This technical guide provides a foundational understanding for researchers and professionals engaged in the study and development of prostaglandin-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. An alternative synthesis of the Corey prostaglandin aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of (+)-11-deoxy-15-ethynyl prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
